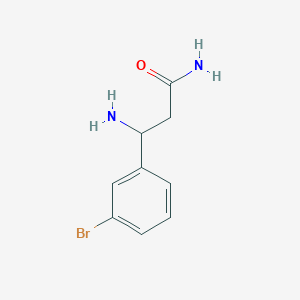

3-Amino-3-(3-bromophenyl)propanamide

Description

BenchChem offers high-quality 3-Amino-3-(3-bromophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-bromophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-amino-3-(3-bromophenyl)propanamide |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

PZWWNIVOASGHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Amino-3-(3-bromophenyl)propanamide

[1]

CAS Number: 771527-65-2

Synonyms:

Executive Summary

3-Amino-3-(3-bromophenyl)propanamide is a specialized

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 771527-65-2 |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~8.5 (amine), ~15 (amide) |

| Chirality | Exists as (R)- and (S)-enantiomers; often supplied as racemate |

Synthetic Methodologies

The synthesis of 3-Amino-3-(3-bromophenyl)propanamide typically proceeds via two primary pathways: the Modified Rodionov Condensation (Chemical) or Biocatalytic Hydrolysis (Green Chemistry).

Protocol A: Modified Rodionov Condensation (Chemical Route)

This method is preferred for gram-scale synthesis due to the availability of reagents. It involves the condensation of 3-bromobenzaldehyde with malonic acid and an ammonia source, followed by esterification and amidation.

Reagents:

-

3-Bromobenzaldehyde

-

Malonic acid

-

Ammonium acetate (

) -

Ethanol (solvent)

-

Thionyl chloride (

) / Ammonia (

Step-by-Step Workflow:

-

Condensation: Dissolve 3-bromobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanolic

(2.0 eq). Reflux for 6-8 hours. The reaction proceeds via an imine intermediate which undergoes decarboxylative addition to yield the -

Isolation: Cool the mixture. The

-amino acid typically precipitates. Filter and wash with cold ethanol. -

Activation: Suspend the acid in dry methanol. Add

dropwise at 0°C to form the methyl ester. -

Amidation: Treat the methyl ester with saturated methanolic ammonia at room temperature for 12 hours.

-

Purification: Concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield the target amide.

Protocol B: Biocatalytic Nitrile Hydrolysis (Enantioselective)

For high optical purity, a biocatalytic route using nitrile hydratase is superior.

Mechanism: The precursor, 3-amino-3-(3-bromophenyl)propanenitrile, is subjected to hydrolysis by Rhodococcus rhodochrous (strain ATCC BAA-870).[1] This enzyme selectively hydrates the nitrile to the amide without hydrolyzing the amide bond to the acid, often with kinetic resolution.

Visualization: Synthetic Pathways

Figure 1: Divergent synthetic pathways showing the chemical (solid lines) and biocatalytic (dashed lines) routes.

Medicinal Chemistry Applications

This molecule is a "Privileged Structure" in drug discovery. Its value is derived from two orthogonal reactive handles that allow for library expansion.

The "Dual-Handle" Strategy

-

The

-Amino Amide Motif: This fragment mimics the backbone of peptides but confers resistance to proteolytic degradation (e.g., by DPP-4). It is critical in the design of anti-diabetic drugs and integrin antagonists. -

The meta-Bromoaryl Moiety: The bromine atom is a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly elaborate the core into complex biaryls or aryl-amines without rebuilding the chiral center.

Experimental Workflow: Suzuki Coupling on the Scaffold

To derivatize the 3-bromophenyl group while preserving the amide:

-

Protection: Protect the free primary amine with Boc-anhydride (

) to prevent catalyst poisoning. -

Coupling: React the Boc-protected intermediate with an aryl boronic acid (

), -

Deprotection: Remove the Boc group with TFA/DCM to release the final functionalized

-amino amide.

Visualization: Medicinal Chemistry Divergence

Figure 2: Strategic divergence of the scaffold into peptidomimetics via amide coupling or biaryl libraries via cross-coupling.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The brominated aromatic ring suggests potential lipophilicity and membrane permeability; handle as a potentially bioactive agent.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb

from air to form carbamates over time. -

Disposal: Halogenated organic waste.

References

-

Sigma-Aldrich. 3-Amino-3-(3-bromophenyl)propanamide Product Page. Retrieved from

-

PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid (Acid Precursor Data). Retrieved from

-

BLD Pharm. Product 771527-65-2 Details. Retrieved from

-

ChemScene. Ethyl (S)-3-amino-3-(3-bromophenyl)propanoate (Derivative Context). Retrieved from

-

Molaid. (3S)-3-amino-3-(3-bromophenyl)propanamide and Biocatalytic Hydrolysis. Retrieved from

An In-Depth Technical Guide to 3-Amino-3-(3-bromophenyl)propanamide

This technical guide provides a comprehensive overview of 3-Amino-3-(3-bromophenyl)propanamide, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles.

Introduction and Scientific Context

3-Amino-3-(3-bromophenyl)propanamide belongs to the class of β-amino amides, a structural motif of significant interest in medicinal chemistry. Unlike their α-amino counterparts, the additional carbon in the backbone of β-amino amides can confer enhanced proteolytic stability, a desirable trait for therapeutic candidates. The presence of a bromophenyl group is particularly noteworthy; the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of a broad chemical space. This makes 3-Amino-3-(3-bromophenyl)propanamide a valuable starting material for the synthesis of compound libraries in the pursuit of novel therapeutic agents.

Core Molecular Data

The fundamental molecular properties of 3-Amino-3-(3-bromophenyl)propanamide are summarized in the table below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrN₂O | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 771527-65-2 | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(CC(=O)N)N | |

| InChI Key | PZWWNIVOASGHHU-UHFFFAOYSA-N | [1] |

Synthesis and Methodological Rationale

The synthesis of 3-Amino-3-(3-bromophenyl)propanamide can be efficiently achieved through the enantioselective biocatalytic hydrolysis of the corresponding β-aminonitrile. This method is favored for its high selectivity, mild reaction conditions, and environmental compatibility compared to traditional chemical hydrolysis.

Synthesis Workflow

The overall workflow for the synthesis is depicted below. This process begins with the formation of the precursor nitrile, followed by the key enzymatic hydrolysis step.

Sources

Structure of beta-(3-bromophenyl)-beta-alanine amide

Title: Structural and Mechanistic Profiling of

Executive Summary

The integration of non-natural amino acids into peptide backbones has fundamentally transformed modern drug discovery, offering a robust solution to the poor pharmacokinetic properties of native peptides[1]. By introducing an additional methylene carbon into the peptide backbone,

Molecular Architecture & Physicochemical Properties

The structural utility of

-

The

-Carbon Chiral Center: Unlike standard -

The Meta-Bromo Substituent: The bromine atom at the 3-position (meta) of the phenyl ring serves a dual purpose. Biologically, it can participate in orthogonal halogen bonding with target protein backbones. Chemically, it acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for late-stage functionalization without disrupting the peptide backbone[4]. The meta-position is specifically advantageous as it minimizes steric hindrance during cross-coupling compared to ortho-substitutions.

-

The Terminal Primary Amide: The amide group neutralizes the C-terminus, mimicking a natural peptide bond while acting as a robust hydrogen-bond donor and acceptor.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description |

| IUPAC Name | 3-amino-3-(3-bromophenyl)propanamide |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Stereocenters | 1 (C |

| Hydrogen Bond Donors | 2 (Primary amine, primary amide) |

| Hydrogen Bond Acceptors | 2 (Amide carbonyl oxygen, amine nitrogen) |

| Metabolic Profile | Highly resistant to aminopeptidases and carboxypeptidases |

Biocatalytic Synthesis and Kinetic Resolution

Chemical synthesis of enantiopure

Using the cobalt-dependent nitrile hydratase (Co-NHase) enzyme from Rhodococcus rhodochrous ATCC BAA-870, the racemic nitrile precursor is enantioselectively hydrated to the corresponding amide[6].

Mechanistic Causality: The reaction must be strictly buffered at pH 9.0. At physiological pH (7.0), the primary amine on the

Biocatalytic kinetic resolution of β-aminonitriles to β-amino amides.

Protocol 1: Enantioselective Biocatalytic Hydrolysis

This protocol is a self-validating system designed to ensure high enantiomeric excess (ee).

-

Substrate Preparation: Dissolve 50 mM of racemic 3-amino-3-(3-bromophenyl)propanenitrile in a minimal volume of methanol (co-solvent to aid solubility).

-

Enzymatic Conversion: Suspend resting cells of R. rhodochrous ATCC BAA-870 in 50 mM Tris-HCl buffer, strictly adjusted to pH 9.0. Add the substrate solution to the cell suspension.

-

Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24–48 hours.

-

Reaction Quenching & Extraction: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the cells. Extract the supernatant with ethyl acetate (3 × 50 mL) to isolate the unreacted (3R)-nitrile and the (3S)-amide product[5].

-

Validation & Quality Control (Self-Validation):

-

Conversion Monitoring: Analyze the organic layer via LC-MS to confirm the mass shift from the nitrile (m/z ~224) to the amide (m/z ~242).

-

Enantiomeric Purity: Run the purified product on a Chiralcel OD-H HPLC column (Hexane/Isopropanol mobile phase) to validate the enantiomeric excess (ee > 95%).

-

Downstream Application: Pharmacophore Expansion

The true value of

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a mixed solvent system to balance the polarity of the

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of

-(3-bromophenyl)- -

Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) (

). -

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and

(4:1 ratio). Causality: The water is critical to dissolve the -

Reaction: Purge the flask with Argon and heat to 80°C for 12 hours under continuous stirring.

-

Validation & Quality Control (Self-Validation):

-

Reaction Completion: Monitor via TLC (Dichloromethane/Methanol 9:1). The disappearance of the starting bromide spot indicates completion.

-

Product Integrity: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Confirm the biaryl formation via

-NMR, specifically looking for the integration of the newly appended aromatic protons and the preservation of the

-

References

-

[5] Enantioselective biocatalytic hydrolysis of

-aminonitriles to -

[3] Beta-amino acids: versatile peptidomimetics. ResearchGate.3

-

[6] Enantioselective biocatalytic hydrolysis of

-aminonitriles to -

[4] Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. ResearchGate. 4

-

[7] Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870. National Institutes of Health (NIH) / PMC. 7

-

[2] Yale Chemists Discover Alternative Protein Building Blocks. Innovations Report. 2

-

[1] Peptides Containing

-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Yale Chemists Discover Alternative Protein Building Blocks - Innovations Report [innovations-report.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (3S)-3-amino-3-(3-bromophenyl)propanamide - CAS号 1306136-92-4 - 摩熵化学 [molaid.com]

- 6. researchgate.net [researchgate.net]

- 7. Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 3-Bromo-beta-phenylalaninamide: Nomenclature, Biocatalytic Synthesis, and Applications

Executive Summary

In the landscape of modern medicinal chemistry and peptidomimetic drug design, non-canonical beta-amino acids and their amide derivatives serve as critical structural motifs. 3-bromo-beta-phenylalaninamide represents a highly versatile, bifunctional chiral building block. Its beta-amino amide backbone confers proteolytic stability when incorporated into peptide sequences, while the meta-bromo substitution on the aryl ring provides a highly reactive synthetic handle for late-stage diversification via transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of 3-bromo-beta-phenylalaninamide, detailing its nomenclature, physicochemical properties, and the precise biocatalytic methodologies required for its enantioselective synthesis.

Nomenclature and Structural Identity

The nomenclature of beta-amino acid derivatives can often be fragmented across literature, leading to database retrieval challenges. The compound is most accurately described by its IUPAC designation, though several synonyms are prevalent in synthetic protocols.

Table 1: Physicochemical and Nomenclature Data

| Parameter | Detail |

| IUPAC Name | 3-amino-3-(3-bromophenyl)propanamide |

| Common Synonyms | 3-bromo-beta-phenylalaninamide; β-amino-3-bromobenzenepropanamide; 3-amino-3-(m-bromophenyl)propionamide |

| CAS Registry Number (Racemic) | 771527-65-2 |

| CAS Registry Number (3S-Enantiomer) | 1306136-92-4 |

| Molecular Formula | C |

| Molecular Weight | 243.10 g/mol |

| Structural Features | Primary beta-amine, primary terminal amide, meta-brominated phenyl ring |

Mechanistic Significance in Drug Development

The architectural value of 3-bromo-beta-phenylalaninamide lies in its dual functionality. The beta-amino amide moiety is a structural isostere of canonical alpha-amino acids. When integrated into a therapeutic scaffold, the additional carbon atom in the backbone alters the local dihedral angles, effectively rendering the resulting peptidomimetic invisible to endogenous proteases.

Simultaneously, the meta-bromo group acts as an orthogonal reactive site. Unlike the amine or amide groups, which require protecting group chemistry (e.g., Boc or Fmoc) during peptide coupling, the aryl bromide remains inert under standard amide bond formation conditions. Once the core scaffold is assembled, the bromo group can undergo Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig amination) to append complex lipophilic or polar groups, optimizing the pharmacokinetic profile of the lead compound.

Downstream functionalization workflows exploiting the 3-bromo substitution.

Enantioselective Biocatalytic Synthesis

Traditional chemical syntheses of chiral beta-amino amides often suffer from harsh reaction conditions, heavy metal waste, and poor enantiomeric excess (ee). To circumvent these issues, modern protocols utilize biocatalytic resolution. The most effective method for synthesizing the (3S)-enantiomer of 3-bromo-beta-phenylalaninamide is the enantioselective hydrolysis of its corresponding beta-aminonitrile precursor using a Cobalt-dependent Nitrile Hydratase (Co-NHase) derived from Rhodococcus rhodochrous ATCC BAA-870 [1].

The Causality of pH in Enzyme-Substrate Complexation

A critical parameter in this biocatalytic workflow is the pH of the reaction buffer. Initial attempts to perform this hydrolysis at a physiological pH of 7.0 consistently fail.

Mechanistic Explanation: The primary beta-amino group has a pKa of approximately 9.5. At pH 7.0, the amine exists almost entirely in its protonated, cationic state (

Biocatalytic hydration pathway of beta-aminonitriles via Co-NHase.

Self-Validating Experimental Protocol: Biocatalytic Hydrolysis

The following protocol outlines the synthesis and real-time validation of (3S)-3-bromo-beta-phenylalaninamide.

Step 1: Substrate Preparation

-

Synthesize the racemic precursor, 3-amino-3-(3-bromophenyl)propanenitrile, via the condensation of 3-bromobenzonitrile with acetonitrile, followed by controlled reduction of the resulting acrylonitrile derivative.

Step 2: Biocatalyst Preparation & pH Adjustment

-

Culture Rhodococcus rhodochrous ATCC BAA-870 in standard nutrient broth supplemented with trace cobalt chloride to induce Co-NHase expression.

-

Harvest the whole cells via centrifugation (4000 × g, 15 min, 4°C).

-

Resuspend the wet cell mass in a 50 mM Tris-HCl buffer. Critical Step: Titrate the buffer precisely to pH 9.0 using 1M NaOH prior to cell resuspension to ensure the amine substrate will remain deprotonated.

Step 3: Biotransformation

-

Add the racemic beta-aminonitrile substrate to the cell suspension to achieve a final concentration of 20 mM.

-

Incubate the reaction mixture in an orbital shaker at 30°C and 200 rpm.

Step 4: Real-Time Analytical Validation (Self-Validating System)

-

To ensure the integrity of the enantioselective resolution, withdraw 500 µL aliquots every 2 hours.

-

Quench the aliquots with an equal volume of cold methanol to precipitate proteins, and centrifuge (10,000 × g, 5 min).

-

Analyze the supernatant via Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine mobile phase). This step validates both the conversion rate of the nitrile and the enantiomeric excess (ee) of the forming (3S)-amide.

Step 5: Isolation and Purification

-

Once optimal ee (>85%) is achieved, terminate the reaction by filtering off the biocatalyst.

-

Extract the aqueous filtrate three times with ethyl acetate.

-

Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Purify the crude residue via flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield pure (3S)-3-bromo-beta-phenylalaninamide.

Conclusion

3-bromo-beta-phenylalaninamide is a highly specialized intermediate that bridges the gap between peptide synthesis and transition-metal cross-coupling chemistry. Understanding the physicochemical behavior of its beta-amino group—specifically its protonation state at varying pH levels—is paramount for successfully executing its enantioselective biocatalytic synthesis. By leveraging the Co-NHase activity of R. rhodochrous at an elevated pH, researchers can efficiently generate this chiral building block for downstream pharmaceutical applications.

References

-

Chhiba, V., Bode, M. L., Mathiba, K., Kwezi, W., & Brady, D. (2012). Enantiomeric biocatalytic hydrolysis of β-aminonitriles to β-aminoamides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 76, 68–74.[Link]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Amino-3-(3-bromophenyl)propanamide

Executive Summary & Compound Profile

3-Amino-3-(3-bromophenyl)propanamide (CAS 771527-65-2) is a critical chiral

This guide addresses the solubility data gap for this specific compound. While specific thermodynamic tables are often proprietary, this whitepaper provides a predictive solubility framework , a self-validating experimental protocol for data generation, and the thermodynamic modeling equations required to design robust crystallization processes.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

Molecular Formula:

[1] -

Molecular Weight: 243.10 g/mol

-

Key Functional Groups:

-

Primary Amine (

): pKa -

Primary Amide (

): High H-bond donor/acceptor capability. -

3-Bromophenyl: Lipophilic moiety, driving solubility in non-polar aromatics but limiting aqueous solubility at neutral pH.

-

Predictive Solubility Landscape

Before initiating wet-lab experiments, a predictive analysis based on "like-dissolves-like" principles and dielectric constants allows for targeted solvent selection.

Solvent Class Suitability Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding interactions with amine/amide groups. Ideal for dissolution. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | High dielectric constant solubilizes the zwitterionic-like character; difficult to remove (high BP). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good balance of polarity. Excellent candidate for cooling crystallization . |

| Ethers | THF, MTBE, 2-MeTHF | Low-Moderate | Weak H-bonding. MTBE often serves as a cloud-point modifier. |

| Chlorinated | DCM, Chloroform | Moderate-High | Good solvation of the bromophenyl ring; safety concerns limit scale-up use. |

| Hydrocarbons | n-Heptane, Toluene | Insoluble/Low | Lack of polarity to overcome crystal lattice energy. Ideal anti-solvents . |

Critical Insight: The primary amine renders this compound's solubility highly sensitive to pH. In acidic alcoholic solutions (e.g., Ethanol/HCl), solubility will increase exponentially due to protonation (

formation), a strategy often used for salt formation rather than neutral recrystallization.

Core Directive: Self-Validating Experimental Protocol

As specific literature data is scarce, the following protocol is designed to generate high-fidelity solubility data (

Workflow Visualization: Solubility Determination

Caption: Figure 1. Dynamic equilibrium solubility determination workflow ensuring saturation stability.

Step-by-Step Methodology

-

Preparation: Weigh excess 3-Amino-3-(3-bromophenyl)propanamide into a jacketed glass vessel.

-

Solvent Addition: Add the specific solvent (e.g., Methanol) to form a suspension.

-

Equilibration:

-

Set temperature to

(e.g., 278.15 K). -

Agitate at 400 rpm using a magnetic stirrer.

-

Validation Step: Monitor solution turbidity using a laser monitoring system. Equilibrium is confirmed when the transmissivity signal plateaus (constant standard deviation) for >4 hours.

-

-

Sampling:

-

Stop agitation and allow settling for 10 minutes.

-

Withdraw supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter.

-

-

Quantification:

-

Gravimetric: Evaporate solvent in a vacuum oven at 40°C until constant weight.

-

HPLC (Preferred): Dilute aliquot and analyze against a standard curve (C18 column, Acetonitrile/Water gradient).

-

-

Iteration: Repeat steps 3-5 at 5 K intervals (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature in organic solvents:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2][3]

- : Empirical constants derived from regression analysis.

The van't Hoff Equation

Used to determine thermodynamic functions:

-

Interpretation:

-

If

: The dissolution is endothermic (solubility increases with temperature). This is expected for 3-Amino-3-(3-bromophenyl)propanamide in most organic solvents. -

Process Implication: A positive

confirms that cooling crystallization is a viable purification strategy.

-

Process Application: Crystallization Design

Based on the predicted solubility behavior (High in MeOH, Low in EtOAc/Heptane), two purification strategies are proposed.

Strategy A: Cooling Crystallization (Single Solvent)

-

Solvent: Ethyl Acetate or Isopropyl Acetate.

-

Mechanism: Dissolve at reflux (

); cool slowly to -

Pros: Simple operation, easy solvent recovery.

-

Cons: Yield limited by solubility at

.

Strategy B: Anti-Solvent Crystallization

-

Solvent: Methanol (Good solubility).

-

Anti-Solvent: Water (if neutral) or MTBE/Heptane.

-

Mechanism: Dissolve in minimal Methanol; slowly dose Anti-Solvent to reduce solubility power.

-

Pros: High yield, high purity rejection.

-

Cons: Complex solvent waste handling.

Crystallization Pathway Visualization

Caption: Figure 2. Thermodynamic pathway for purification via controlled crystallization.

References

-

Needham, T. E. (1970).[4][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[4][5] Link

-

Abraham, M. H., & Acree, W. E. (2019).

-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity.[6] ACS Omega, 4(3), 5690–5699. Link -

Hirano, A., et al. (2021).[7] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.[7] Link

-

Chen, Z. D., et al. (2014). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Applied Mechanics and Materials, 556-562, 237-240. Link

-

BenchChem. (2025).[2] Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine (Analogue Reference). Link

Sources

- 1. 3-amino-3-(4-bromophenyl)propanamide | 771527-87-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 3-Amino-3-(3-bromophenyl)propanamide

An In-depth Technical Guide to the Safe Handling of 3-Amino-3-(3-bromophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-Amino-3-(3-bromophenyl)propanamide (CAS No. 771527-65-2), a compound of interest in contemporary drug discovery and development.[1] Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of chemical hygiene and risk management to empower researchers with the knowledge to work with this substance safely and effectively. The focus is on understanding the "why" behind safety protocols, fostering a proactive safety culture in the laboratory.

Compound Profile and Inherent Hazards

1.1. GHS Hazard Classification

The primary hazards associated with 3-Amino-3-(3-bromophenyl)propanamide are summarized in the table below.[3]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

This data is based on the GHS classification provided by AK Scientific, Inc. for a similar compound and should be treated as a primary reference for handling procedures.[3]

1.2. Expert Analysis of the Hazard Profile

The presence of the bromophenyl group is a key structural alert. Halogenated aromatic compounds can exhibit persistence in the environment and may have subtle, long-term toxicological effects.[4] While acute toxicity data for this specific compound is not available, related aromatic amines are known to have various adverse health effects, including potential carcinogenicity and mutagenicity.[2] Therefore, a conservative approach to handling is warranted, treating the compound as potentially more hazardous than the current GHS classification might suggest.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3] The propanamide moiety may influence its absorption and metabolic profile, but the core hazards are likely driven by the halogenated aromatic amine portion of the molecule.

A Proactive Approach to Risk Mitigation: The Safe Handling Workflow

A robust safety protocol is not merely a list of rules, but a dynamic workflow that anticipates and mitigates risks at every stage of an experiment. The following diagram illustrates a logical progression for the safe handling of 3-Amino-3-(3-bromophenyl)propanamide.

Caption: A workflow for the safe handling of 3-Amino-3-(3-bromophenyl)propanamide.

2.1. Planning and Preparation: The Foundation of Safety

Before any experimental work begins, a thorough understanding of the potential hazards and the implementation of appropriate control measures are critical.

2.1.1. Beyond the SDS: Comprehensive Literature Review

While the SDS provides essential information, a deeper dive into the chemical literature for related compounds can provide valuable insights. Look for studies on the synthesis, reactivity, and toxicology of similar brominated aromatic amines. This proactive research can help anticipate potential side reactions, degradation products, or unexpected hazards.

2.1.2. The Risk Assessment: A Dynamic Process

A formal risk assessment should be conducted and documented for every experiment involving this compound. This is not a one-time event but should be reviewed and updated as the scale or nature of the work changes. The core of this assessment is to identify hazards, evaluate risks, and implement control measures.

Caption: The iterative process of risk assessment for chemical hazards.

2.1.3. Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-Amino-3-(3-bromophenyl)propanamide is a properly functioning chemical fume hood.[5][6] All manipulations of the solid compound, including weighing and transfers, as well as any reactions, should be performed within the fume hood to minimize the risk of inhalation.[5]

Experimental Execution: Best Practices in Action

With proper planning in place, the focus shifts to the meticulous execution of the experiment, adhering to best practices for handling hazardous chemicals.

3.1. Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial. The following are the minimum requirements for handling this compound:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[5]

-

Hand Protection: Nitrile gloves should be worn to prevent skin contact.[5][7] Given that no specific breakthrough time data is available for this compound, it is prudent to change gloves frequently and immediately after any suspected contamination.

-

Body Protection: A flame-resistant lab coat should be worn to protect clothing and skin.[5]

3.2. Detailed Experimental Protocols

3.2.1. Weighing and Transferring the Solid

-

Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on a tared analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the required amount of 3-Amino-3-(3-bromophenyl)propanamide into the weigh boat using a clean spatula. Avoid creating dust.

-

Transfer: Gently transfer the weighed solid into the reaction vessel. If any solid is spilled, it should be immediately decontaminated (see Section 4.1).

-

Cleaning: Clean the spatula and any other contaminated equipment with an appropriate solvent (e.g., ethanol) in the fume hood.

3.2.2. In-Reaction and Work-up Considerations

-

Temperature Control: Be mindful of the potential for exothermic reactions, especially when working with a novel compound. Use an ice bath for cooling if necessary.

-

Solvent Choice: Select solvents with the lowest possible toxicity and flammability.

-

Quenching: Quench reactions carefully, especially if there is a possibility of gas evolution.

-

Extraction and Purification: Perform all extractions and chromatographic purifications within the fume hood.

Post-Experiment: Decontamination and Disposal

The safe handling of 3-Amino-3-(3-bromophenyl)propanamide does not end when the experiment is complete. Proper decontamination and waste disposal are essential to protect yourself, your colleagues, and the environment.

4.1. Decontamination Procedures

-

Glassware and Equipment: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be collected as hazardous waste.

-

Work Surfaces: The work surface in the fume hood should be wiped down with a solvent-dampened towel. The towel should be disposed of as solid hazardous waste.

-

Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

4.2. Waste Disposal

As a halogenated organic compound, 3-Amino-3-(3-bromophenyl)propanamide and any materials contaminated with it must be disposed of as hazardous waste.[5]

-

Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container.

-

Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated "Halogenated Organic Waste" container.[5]

-

Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or other emergency, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures[3] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately. |

Conclusion: A Culture of Safety

The safe handling of 3-Amino-3-(3-bromophenyl)propanamide, like any novel chemical entity in a research setting, requires a combination of knowledge, vigilance, and adherence to best practices. By understanding the inherent hazards of the molecule and implementing a proactive risk mitigation strategy, researchers can confidently and safely advance their scientific endeavors. This guide should serve as a living document, to be updated as more information about this compound becomes available.

References

-

ACS Publications. Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Clarivate. Identifying risks in drug discovery. [Link]

-

PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

-

PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

-

Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

DrugPatentWatch. The Role of Risk Assessment in Generic Drug Development. [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PMC. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. [Link]

-

Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

Sources

- 1. 771527-65-2|3-Amino-3-(3-bromophenyl)propanamide|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aksci.com [aksci.com]

- 4. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 5. hscprep.com.au [hscprep.com.au]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

Literature review of 3-bromophenyl beta-amino acid derivatives

Executive Summary: The "Gateway" Scaffold

In the realm of peptidomimetics and small-molecule drug discovery, 3-amino-3-(3-bromophenyl)propanoic acid (beta-(3-bromophenyl)alanine) represents a high-value "gateway" scaffold. Unlike standard alpha-amino acids, this beta-amino acid derivative offers enhanced metabolic stability against proteolytic enzymes and the ability to nucleate unique secondary structures (e.g.,

Crucially, the 3-bromophenyl moiety serves as a pre-installed handle for late-stage diversification. It allows researchers to synthesize a core beta-amino acid backbone and then rapidly generate libraries of biaryl or heterocycle-functionalized analogs via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without disrupting the chiral center.

This guide reviews the structural significance, validated synthetic protocols, and therapeutic applications of this specific derivative, emphasizing its role as a modular building block in modern medicinal chemistry.[1]

Structural & Electronic Significance[2]

The Beta-Amino Acid Effect

The insertion of a methylene group (

-

Proteolytic Resistance: Endogenous proteases (trypsin, chymotrypsin) specifically recognize

-peptide linkages. Beta-peptides are largely "invisible" to these enzymes, significantly increasing the half-life of peptide-based drugs. -

Conformational Bias:

-amino acids favor specific torsion angles that induce stable secondary structures, such as the 14-helix, which are distinct from

The 3-Bromo "Handle"

The meta-bromo substitution is strategic:

-

Electronic Modulation: The bromine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the phenyl ring protons and potentially influencing the acidity of the carboxylic acid tail.

-

Steric Vector: Unlike para-substitution, which extends linearity, meta-substitution projects substituents at a

angle, allowing access to different binding pockets in enzymes like DPP-IV or integrin receptors. -

Orthogonal Reactivity: The aryl bromide is inert to standard peptide coupling conditions (EDC/HOBt), allowing it to survive peptide synthesis before being activated for cross-coupling.

Synthetic Methodologies

While classical methods like the Rodionov-Johnson reaction (condensation of aldehydes with malonic acid) provide rapid access to racemic material, modern drug development requires high enantiopurity.

Validated Protocol: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

The most robust, scalable method for accessing enantiopure (S)- or (R)-3-amino-3-(3-bromophenyl)propanoic acid is Enzymatic Resolution . This method avoids toxic transition metals used in asymmetric hydrogenation and operates under mild aqueous conditions.

Workflow Diagram: Chemoenzymatic Synthesis

Caption: Chemoenzymatic workflow converting racemic precursors to enantiopure beta-amino acids via kinetic resolution.

Experimental Protocol: Enzymatic Resolution

Objective: Isolation of (S)-3-amino-3-(3-bromophenyl)propanoic acid (>99% ee).

Reagents:

-

Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate (Substrate)

-

Candida antarctica Lipase B (CAL-B) or Alcalase (Enzyme)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Acetone (Co-solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve racemic ethyl ester (10 mmol) in acetone (5 mL). Add this solution dropwise to Phosphate buffer (45 mL) under vigorous stirring to form a fine emulsion.

-

Initiation: Add immobilized Lipase (e.g., Novozym-435, 200 mg). Maintain temperature at 30°C.

-

Monitoring: Monitor reaction progress via chiral HPLC. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.

-

Termination: Stop reaction at ~45-50% conversion (typically 24-48 hours) by filtering off the enzyme.

-

Separation:

-

Adjust pH to 9.0 with

. Extract the unreacted (R)-ester with ethyl acetate (3x). -

Acidify the aqueous phase to pH 2.0 with 1M HCl.

-

Extract the (S)-acid product with ethyl acetate or n-butanol.

-

-

Purification: Recrystallize from EtOH/Water to yield white crystals.

Validation Check:

-

Yield: Expect 40-45% (theoretical max 50% without DKR recycling).

-

Purity: >98% ee determined by Chiral HPLC (Daicel Crownpak CR+).

Functionalization: The Suzuki Coupling Gateway

The primary utility of the 3-bromo derivative is its ability to undergo Palladium-catalyzed cross-coupling to generate biaryl libraries. This is essential for optimizing hydrophobic interactions in drug targets.

Divergent Synthesis Workflow

Caption: Divergent synthesis strategy utilizing the bromine handle for library generation.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(3-(4-methoxyphenyl)phenyl)-beta-alanine (Biaryl derivative).

Reagents:

-

(S)-3-amino-3-(3-bromophenyl)propanoic acid (protected as N-Boc methyl ester)

-

4-Methoxyphenylboronic acid (1.2 equiv)

- (5 mol%)

- (3.0 equiv)

-

Dioxane/Water (4:1)

Methodology:

-

Degassing: Charge a reaction vial with the bromide substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane/Water via syringe.

-

Reaction: Heat to 80°C for 12 hours. The mixture will turn black (Pd precipitation) upon completion.

-

Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine.

-

Deprotection (Optional): If the free amino acid is required, treat with TFA/DCM (1:1) for 1 hour.

Therapeutic Applications

Integrin Antagonists

Beta-amino acids are critical scaffolds for RGD (Arg-Gly-Asp) mimetics . The 3-bromophenyl derivative allows for the extension of the aromatic side chain to probe the hydrophobic pockets of integrins like

DPP-IV Inhibitors (Diabetes)

Sitagliptin (Januvia) utilizes a beta-amino acid core (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid). The 3-bromophenyl beta-amino acid is a validated bioisostere used in SAR (Structure-Activity Relationship) studies to optimize potency and selectivity against Dipeptidyl Peptidase-IV. The bromine atom allows researchers to explore halogen bonding interactions within the active site.

Antimicrobial Peptides (AMPs)

Incorporating 3-bromophenyl-beta-alanine into amphiphilic beta-peptides creates "magainin-like" structures. The bulky, lipophilic bromophenyl group enhances membrane insertion into bacterial lipid bilayers, while the beta-backbone prevents degradation by bacterial proteases.

Summary Data Table

| Parameter | Specification / Value | Relevance |

| CAS Number | 275826-35-2 (Racemic) | Identification |

| Molecular Weight | 244.09 g/mol | Fragment-based design |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity (good bioavailability) |

| pKa (Acid) | ~3.5 | Slightly more acidic than beta-alanine due to -I effect of Br |

| Key Reaction | Suzuki-Miyaura Coupling | Library generation |

| Primary Use | Peptidomimetic Building Block | Drug stability & conformation |

References

-

PubChem. "3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2."[2] National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005).[3] "Chemoenzymatic dynamic kinetic resolution of primary amines." Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

-

Kim, M. J., et al. (2007).[4] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters. [Link]

Sources

Acid-Base Profiling of 3-Amino-3-(3-bromophenyl)propanamide: pKa Determination and Mechanistic Implications

Target Audience: Analytical Chemists, Medicinal Chemists, and Biocatalysis Researchers Document Type: Technical Whitepaper

Executive Summary

The ionization constant (

This technical guide provides an in-depth analysis of the theoretical

Structural Analysis and Theoretical Estimation

The acid-base behavior of 3-Amino-3-(3-bromophenyl)propanamide is entirely governed by the primary amine group located at the benzylic position. To predict its

As outlined in , the baseline

-

-Phenyl Substitution: The introduction of a phenyl ring adjacent to the amine withdraws electron density, stabilizing the neutral free base and lowering the

-

Meta-Bromo Substitution: The bromine atom at the 3-position of the phenyl ring exerts a further inductive pull. Using the Hammett constant for a meta-bromo group (

) and the reaction constant for benzylamines ( -

-Carboxamide Substitution: The

Table 1: Quantitative Estimation of Substituent Effects on

| Functional Group | Position Relative to Amine | Inductive Effect Type | Estimated |

| Aliphatic Chain | N/A | Base reference | 0 (Base |

| Phenyl Ring | Electron-withdrawing (-I) | -1.20 | |

| Bromine (meta) | meta on phenyl | Electron-withdrawing (-I) | -0.41 |

| Carboxamide | Electron-withdrawing (-I) | -1.20 | |

| Cumulative Predicted | ~7.69 |

Empirical Corroboration via Biocatalysis

This theoretical

This causality is clear: at pH 7.0 (below the ~7.7

Acid-base equilibrium of 3-Amino-3-(3-bromophenyl)propanamide.

Implications in Drug Development

For medicinal chemists, a

Table 2: Ionization State Across Biological Compartments (Assuming

| Environmental pH | Biological Context | % Protonated (Cationic) | % Unionized (Free Base) |

| 1.2 | Gastric Fluid | >99.9% | <0.1% |

| 6.5 | Intestinal Fluid | 94.1% | 5.9% |

| 7.4 | Blood Plasma | 66.6% | 33.4% |

| 9.0 | Biocatalytic Assay | 4.8% | 95.2% |

At pH 7.4, the compound exists as a ~2:1 mixture of cation to free base. The 33.4% neutral fraction ensures adequate lipophilicity for passive membrane diffusion across the intestinal wall and blood-brain barrier, while the 66.6% protonated fraction guarantees sufficient aqueous solubility and allows for critical salt-bridge formations with target protein residues (e.g., Aspartate or Glutamate).

Experimental Methodologies for Determination

To transition from theoretical estimation to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that environmental artifacts do not skew the data.

Protocol 1: Potentiometric Titration (The Gold Standard)

Potentiometry is the most accurate method for determining the

Causality & Self-Validation: This protocol utilizes 0.15 M KCl to lock the ionic strength, mimicking physiological conditions and preventing fluctuations in the activity coefficient of the analyte. A critical self-validation step is the "back-titration," which confirms that the molecule did not degrade under extreme pH conditions during the forward run.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers at pH 4.01, 7.00, and 10.01.

-

Blank Titration: Perform a blank titration of the solvent (0.15 M KCl) with 0.1 M KOH to account for carbonate impurities and electrode asymmetry.

-

Sample Preparation: Dissolve 2-5 mg of 3-Amino-3-(3-bromophenyl)propanamide in 10 mL of 0.15 M KCl.

-

Degassing: Purge the solution with high-purity Nitrogen (

) gas for 10 minutes prior to and during the titration. Reasoning: Dissolved -

Acidification: Lower the initial pH to ~3.0 using standardized 0.1 M HCl to ensure the amine is 100% protonated.

-

Forward Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments, recording the pH after equilibrium is reached at each step, until pH 11.0 is achieved.

-

Back Titration (Validation): Immediately titrate back to pH 3.0 using 0.1 M HCl. Superimpose the forward and backward curves; any hysteresis indicates compound degradation or precipitation.

-

Data Analysis: Calculate the

using a Bjerrum plot or by determining the half-equivalence point via the first derivative of the titration curve.

Step-by-step potentiometric titration workflow for accurate pKa determination.

Protocol 2: UV-Vis Spectrophotometric Titration

If sample availability is low (< 0.1 mg), UV-Vis spectrophotometry is an excellent orthogonal technique.

Causality & Self-Validation: The 3-bromophenyl group acts as a chromophore. As the adjacent amine transitions from

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 5.0 to 10.0 in 0.5 pH unit increments.

-

Spectral Profiling: Record the UV spectrum (200-350 nm) of the compound at pH 2.0 (fully protonated) and pH 12.0 (fully deprotonated) to identify the wavelength of maximum difference (

). -

Titration: Dilute a stock solution of the compound into each buffer solution (final concentration ~10-50

M) and record the UV spectra. -

Isosbestic Verification: Confirm that all spectral lines intersect at a single isosbestic point.

-

Data Fitting: Plot the absorbance at

against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the

References

-

Title: Enantioselective bioc

-aminonitriles to -

Title: The Determination of Ionization Constants: A Laboratory Manual Source: Springer (1984) URL: [Link]

-

Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: John Wiley & Sons (2012) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(3-bromophenyl)propanamide for Advanced Peptidomimetic Synthesis

Abstract

The transition from native peptides to therapeutically viable drugs is often hindered by poor metabolic stability and limited bioavailability.[1][2] Peptidomimetics, synthetic molecules that replicate the pharmacophoric features of peptides, offer a robust solution to these challenges.[2][3][4] Among the most successful strategies in peptidomimetic design is the incorporation of β-amino acids, which alter the peptide backbone to confer resistance to proteolytic degradation while inducing stable secondary structures.[5][6][7][8] This document provides a comprehensive guide to the use of a specialized β-amino acid, 3-Amino-3-(3-bromophenyl)propanoic acid (referred to hereafter by its structural class, a β-aryl-β-amino acid), as a strategic building block in solid-phase peptide synthesis (SPPS). We detail the rationale for its use, protocols for its protection and incorporation, and methods for final peptide characterization.

Introduction: The Rationale for β-Aryl-β-Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often compromised by rapid enzymatic breakdown.[2] The field of peptidomimetics seeks to overcome this by making targeted structural modifications.[1][3] The replacement of natural α-amino acids with their β-homologues is a cornerstone of this approach.[5][6] By inserting an additional carbon atom into the backbone, β-amino acids disrupt the recognition sites for common proteases, significantly enhancing the in-vivo half-life of the resulting peptide.[5][6][9]

The subject of this guide, 3-Amino-3-(3-bromophenyl)propanoic acid, offers two distinct advantages for the medicinal chemist:

-

Conformational Constraint: The β-carbon substitution pattern helps to pre-organize the peptide backbone into stable secondary structures like helices and turns, even in short sequences.[7] This is critical for mimicking the bioactive conformation of a parent peptide and ensuring high-affinity receptor binding.[10]

-

Strategic Halogenation: The 3-bromophenyl moiety is not merely a bulky side chain. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target.[11] This interaction can significantly enhance binding affinity and selectivity, providing a powerful tool for rational drug design.[11]

This guide will focus on the practical application of this building block, starting from its preparation for synthesis to its incorporation into a target peptide sequence.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its successful application.

| Property | Value | Source |

| IUPAC Name | 3-amino-3-(3-bromophenyl)propanoic acid | PubChem[12] |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[12] |

| Molecular Weight | 244.08 g/mol | PubChem[12] |

| Chirality | Exists as (R) and (S) enantiomers at the β-carbon | [5][6] |

Note: The choice between the (R) or (S) enantiomer is a critical design element dependent on the desired final conformation of the peptidomimetic.

Workflow for Peptidomimetic Synthesis

The successful incorporation of 3-Amino-3-(3-bromophenyl)propanoic acid into a peptide sequence via modern synthesis techniques requires a systematic, multi-step approach. The overall workflow is depicted below.

Caption: Overall workflow for peptidomimetic synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for researchers. The causality behind key reagent choices and conditions is explained to ensure robust and reproducible outcomes.

Protocol 1: Nα-Fmoc Protection of 3-Amino-3-(3-bromophenyl)propanoic acid

Rationale: For use in modern solid-phase peptide synthesis (SPPS), the α-amino group of the incoming amino acid must be temporarily protected to prevent uncontrolled polymerization.[13] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for orthogonal protection schemes, as it is stable to the coupling conditions but is readily cleaved by a mild base (piperidine), leaving acid-labile side-chain protecting groups intact.[13][14]

Materials:

-

3-Amino-3-(3-bromophenyl)propanoic acid (1.0 eq)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3-Amino-3-(3-bromophenyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir in an ice bath until fully dissolved.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Workup - Quenching & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with two portions of diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Isolation: Extract the product into three portions of ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography or recrystallization to yield the final product, Fmoc-3-amino-3-(3-bromophenyl)propanoic acid (Fmoc-β³hPhe(3-Br)-OH), as a white solid.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in SPPS.

Protocol 2: Incorporation into a Peptide Sequence via Fmoc-SPPS

Rationale: Solid-phase peptide synthesis (SPPS) is the method of choice for routine peptide production.[15][16] The growing peptide chain is anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[14][16] This protocol outlines a single coupling cycle for the incorporation of our custom β-amino acid.

Caption: The Fmoc-SPPS cycle for β-amino acid incorporation.

Materials & Reagents:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus).

-

Fmoc-protected amino acids (standard α- and our custom β-).

-

Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3.9 eq)

-

1-Hydroxybenzotriazole (HOBt) (4.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

-

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).

Procedure (for one coupling cycle):

-

Resin Preparation: Start with the resin-bound peptide chain after the previous amino acid's Fmoc group has been removed, leaving a free N-terminal amine. Swell the resin in DMF for 30 minutes.

-

Activation: In a separate vessel, dissolve Fmoc-3-amino-3-(3-bromophenyl)propanoic acid (4.0 eq), HBTU (3.9 eq), and HOBt (4.0 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and pre-activate for 5-10 minutes. Causality: HBTU/HOBt with DIPEA forms a highly reactive ester, facilitating efficient amide bond formation, which can be slower for sterically hindered β-amino acids.

-

Coupling: Add the activated amino acid solution to the resin vessel. Agitate at room temperature for 1-2 hours. Note: Longer coupling times are often required for β-amino acids compared to α-amino acids.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat with fresh solution for another 10 minutes.

-

Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin now has a free N-terminal amine and is ready for the next coupling cycle.

Protocol 3: Cleavage, Deprotection, and Purification

Rationale: Once the sequence is complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). A "cocktail" of scavengers is essential to quench reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine.

Materials:

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic Acid (TFA) (94%)

-

Phenol (2%)

-

Water (2%)

-

Thioanisole (1%)

-

1,2-Ethanedithiol (EDT) (1%)

-

-

Ice-cold Diethyl Ether

Procedure:

-

Preparation: Wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide will form.

-

Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile/TFA mixture) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Final Product: Lyophilize the pure fractions to obtain the final peptidomimetic as a white, fluffy solid.

Validation: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and analytical RP-HPLC to assess purity (typically >95%).

References

-

Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Chemistry. Available from: [Link]

-

Gopi, H. N. (2002, April 15). Beta-amino acids: versatile peptidomimetics. PubMed. Available from: [Link]

-

Gopi, H. N. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. Available from: [Link]

-

Seebach, D., et al. (2008, June 26). β-Peptidic Peptidomimetics. Accounts of Chemical Research - ACS Publications. Available from: [Link]

-

(n.d.). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Ovid. Available from: [Link]

-

Cabrele, C., et al. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

(2025, July 8). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. Available from: [Link]

-

(2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available from: [Link]

-

Funaru, B., et al. (2021, January 15). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available from: [Link]

-

Forró, E. (n.d.). Application of alicyclic β-amino acids in peptide chemistry. Scilit. Available from: [Link]

-

(n.d.). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PMC. Available from: [Link]

-

(2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

-

World Journal of Advanced Research and Reviews. (2022, November 5). Role of peptidomimetics for new drug discovery. Available from: [Link]

-

(n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Available from: [Link]

-

(2026, February 18). Ready-Made Amino Acids. American Peptide Society. Available from: [Link]

-

Hruby, V. J. (n.d.). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. Available from: [Link]

-

(n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. PubChem. Available from: [Link]

-

(2020, November 2). Role of peptidomimetics for new drug discovery. ResearchGate. Available from: [Link]

-

(2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. European Pharmaceutical Review. Available from: [Link]

-

Jenssen, H., et al. (2015, July 13). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available from: [Link]

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

(n.d.). Peptidomimetics – Knowledge and References. Taylor & Francis. Available from: [Link]

-

(2014, August 30). Peptidomimetics as a new generation of antimicrobial agents: current progress. PMC. Available from: [Link]

-

(n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. Available from: [Link]

-

(n.d.). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. The Royal Society of Chemistry. Available from: [Link]

-

(n.d.). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. PMC. Available from: [Link]

Sources

- 1. Role of peptidomimetics for new drug discovery [wjarr.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 10. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. polypeptide.com [polypeptide.com]

- 15. researchgate.net [researchgate.net]

- 16. bachem.com [bachem.com]

Application Note: Advanced Catalytic Architectures for the Enantioselective Synthesis of β-Amino Amides

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Synthetic Methodology

Scientific Rationale & Strategic Overview

Enantioenriched β-amino amides are privileged structural motifs in medicinal chemistry, serving as critical precursors for peptidomimetics and blockbuster therapeutics (e.g., sitagliptin, bestatin)[1]. Historically, the asymmetric synthesis of these scaffolds relied on chiral pool approaches, traditional Mannich reactions, or Umpolung amide synthesis[2]. However, these classical methods frequently suffer from poor chemoselectivity, epimerization of the α-stereocenter, and an inability to reliably access fully substituted carbon centers.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: Ideal for acyclic tetrasubstituted α,β-unsaturated amides, leveraging Dynamic Kinetic Resolution (DKR) to establish contiguous stereocenters[3].

-

NiH-Catalyzed Hydroamidation: Optimal for unactivated alkenyl amides, utilizing dioxazolones as electrophilic nitrogen sources to proceed under extremely mild, room-temperature conditions[4].

Mechanistic Workflows & Causal Logic

Rhodium-Catalyzed Dynamic Kinetic Resolution (DKR)

The hydrogenation of tetrasubstituted olefins is notoriously difficult due to severe steric hindrance and the lack of strong directing groups, which typically leads to poor enantioface differentiation. By utilizing a highly electron-rich and sterically rigid DuanPhos ligand, the Rh-complex creates a deep chiral pocket. The reaction proceeds via a stepwise dynamic kinetic resolution (DKR). Instead of traditional racemization, the intermediate enantiomers undergo a stereomutation (chiral assimilation) pathway, converting the undesired intermediate into the desired enantiomer prior to final reduction[3].

Fig 1. Rh-catalyzed dynamic kinetic resolution pathway for β-amino amides.

NiH-Catalyzed Hydroamidation via Metal Nitrenoids

Traditional hydroamination often requires harsh oxidants. The NiH-catalyzed protocol circumvents this by using dioxazolones . The causality here is elegant: a silane reductant generates the active Ni-H species, which undergoes regioselective hydrometalation with the alkene. The dioxazolone then coordinates to the Ni-alkyl intermediate and undergoes spontaneous decarboxylation (

Fig 2. NiH-catalyzed hydroamidation mechanism via metal nitrenoid intermediates.

Quantitative Data Summary

The following table summarizes the operational parameters and quantitative outcomes of both methodologies, allowing process chemists to select the appropriate route based on substrate availability and scale-up requirements.

| Parameter | Rh-Catalyzed Hydrogenation[3] | NiH-Catalyzed Hydroamidation[4] |

| Substrate Class | Tetrasubstituted α,β-unsaturated amides | Unactivated alkenyl amides |

| Nitrogen Source | Pre-installed in substrate | Dioxazolones (External) |

| Catalyst System | ||

| Reductant | Silane (e.g., | |

| Catalyst Loading | 0.1 mol% (Highly scalable) | 5 – 10 mol% |

| Conditions | Methanol, Room Temp, 24 h | THF/EtOAc, Room Temp, 12-24 h |

| Yield Range | Up to 99% | Up to 87% |

| Enantiomeric Excess | Up to 96% ee | Up to 99% ee |

Detailed Experimental Protocols

Protocol A: Gram-Scale Rh-Catalyzed Asymmetric Hydrogenation

Self-Validating System: This protocol utilizes a high-pressure setup. To ensure the integrity of the kinetic resolution, an in-process NMR aliquot is required before depressurization to confirm >99% conversion, as unreacted tetrasubstituted olefins are often chromatographically inseparable from the product.

Materials:

-

Tetrasubstituted α,β-unsaturated amide (1.0 g, ~3.5 mmol)

- (0.1 mol%)

- -DuanPhos (0.11 mol%)

-

Anhydrous, degassed Methanol (15 mL)

Step-by-Step Procedure:

-

Catalyst Pre-activation: In an argon-filled glovebox, dissolve

and -

Substrate Preparation: Transfer the tetrasubstituted α,β-unsaturated amide (1.0 g) into a 50 mL stainless-steel autoclave equipped with a magnetic stir bar.

-

Reaction Initiation: Add the pre-formed catalyst solution to the autoclave, followed by the remaining 13 mL of methanol. Seal the autoclave securely.

-

Purging and Pressurization: Remove the autoclave from the glovebox. Purge the vessel with

gas three times (pressurize to 10 atm, then carefully vent). Finally, pressurize the system to 50 atm of -

Reaction Execution: Stir the mixture vigorously (800 rpm) at room temperature for 24 hours. Causal Note: High stirring rates are critical to overcome gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

-

In-Process QC: Carefully vent the reactor to 1 atm. Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via

-NMR. If starting material alkene protons are absent, proceed to workup. -

Workup: Vent the remaining

, concentrate the mixture under reduced pressure, and purify via short-pad silica gel chromatography (Hexanes/EtOAc) to yield the pure chiral β-amino amide.

Protocol B: NiH/BOX-Catalyzed Hydroamidation of Alkenyl Amides

Self-Validating System: Enantiomeric excess must be measured on the crude reaction mixture (post-filtration) via chiral HPLC. This prevents false-positive ee readings caused by enantiomeric fractionation during silica gel chromatography.

Materials:

-

Alkenyl amide (0.2 mmol)

-

Dioxazolone derivative (0.3 mmol, 1.5 equiv)

- (10 mol%)

-

Chiral BOX ligand (12 mol%)

-

Phenylsilane (

, 2.0 equiv) -

Anhydrous THF (2.0 mL)

Step-by-Step Procedure:

-

Catalyst Assembly: In an argon-filled Schlenk tube, combine

(10 mol%) and the chiral BOX ligand (12 mol%). Add 1.0 mL of anhydrous THF and stir for 1 hour at room temperature until a homogeneous complex forms. -

Reagent Addition: Add the alkenyl amide (0.2 mmol) and the dioxazolone (0.3 mmol) to the reaction mixture. Causal Note: Dioxazolones are selected over traditional aminating agents because their decarboxylative activation bypasses the need for harsh external oxidants, preserving sensitive functional groups.

-

Hydride Generation: Slowly add phenylsilane (0.4 mmol) dropwise via a microsyringe. Gas evolution (

) will be observed as the metal nitrene forms. -

Reaction Execution: Seal the Schlenk tube and stir at room temperature for 12–24 hours. Monitor the reaction via TLC (ninhydrin stain for amides).

-

Quenching & QC: Quench the reaction by adding 1 mL of saturated aqueous

. Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over -

Isolation: Purify the remaining crude product via flash column chromatography to afford the enantioenriched vicinal diamine or β-amino amide.

References

-

Tian, X., Duan, S., Ma, Y., Pan, A., Meng, Y., Deng, G., Zhang, H., & Yang, X. (2025). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 12, 1973-1981.[Link]

-

Jiao, B., Wang, F., & Lv, H. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Amides: Efficient Access to Chiral β-Amino Amides. Chinese Journal of Chemistry, 42, 2641-2646.[Link]

-

Johnston, J. N., et al. (2019). The inverted ketene synthon: a double umpolung approach to enantioselective β2,3-amino amide synthesis. Chemical Science, 10(10), 3046-3053.[Link]

Sources

- 1. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. The inverted ketene synthon: a double umpolung approach to enantioselective β2,3-amino amide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methods for protecting the amine group in 3-Amino-3-(3-bromophenyl)propanamide

Application Note: High-Fidelity Amine Protection of 3-Amino-3-(3-bromophenyl)propanamide

-Amino AmidesExecutive Summary

This guide details the chemoselective protection of the primary amine in 3-Amino-3-(3-bromophenyl)propanamide . The substrate presents two specific challenges:

-

Chemoselectivity: Differentiating the nucleophilic primary amine (C3 position) from the primary amide (C1 position).

-

Halogen Integrity: Preserving the meta-bromo substituent, which is susceptible to hydrogenolytic cleavage (dehalogenation) under standard Cbz deprotection conditions (

, Pd/C).

Consequently, this protocol prioritizes tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) protections.[1] These strategies offer orthogonal deprotection mechanisms (acid-labile and base-labile, respectively) that leave the aryl bromide intact.

Strategic Analysis & Mechanism

Chemoselectivity: Amine vs. Amide